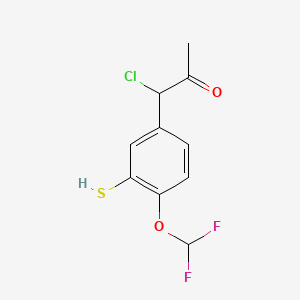
1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethoxy group, and a mercapto group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one typically involves multiple steps, including the introduction of the chloro, difluoromethoxy, and mercapto groups onto the phenyl ring. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the mercapto group into a sulfonic acid group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The chloro and mercapto groups can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one include:
1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one: This compound has an ethyl group instead of a mercapto group, which may affect its reactivity and applications.
1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one: The presence of a fluorine atom instead of a mercapto group can lead to different chemical properties and uses
Properties
Molecular Formula |
C10H9ClF2O2S |
|---|---|
Molecular Weight |
266.69 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethoxy)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)6-2-3-7(8(16)4-6)15-10(12)13/h2-4,9-10,16H,1H3 |
InChI Key |
CFIGIGWMXLCXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC(F)F)S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















